molecular formula C16H21F3N2O2 B5622341 N-cyclopentyl-2-[6-methyl-2-oxo-4-(trifluoromethyl)pyridin-1(2H)-yl]butanamide

N-cyclopentyl-2-[6-methyl-2-oxo-4-(trifluoromethyl)pyridin-1(2H)-yl]butanamide

Cat. No. B5622341
M. Wt: 330.34 g/mol
InChI Key: VLFUJYYNUSTBAF-UHFFFAOYSA-N
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Description

The interest in complex organic molecules with potential biological activity has led to extensive research in the synthesis, molecular structure analysis, and evaluation of their chemical and physical properties. Studies often involve detailed synthetic pathways, conformational and structural analyses using spectroscopic and computational methods, and investigations into their reactivity and interactions with other molecules.

Synthesis Analysis

Synthetic pathways for related compounds often involve multicomponent reactions, cycloadditions, and the strategic use of catalysts to achieve desired structures. For example, acid-catalyzed cycloaddition reactions have been utilized for the synthesis of triaminopyrimidines, demonstrating the effectiveness of using triflic acid as a catalyst for regioselective synthesis (Dubovtsev et al., 2021).

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various spectroscopic techniques and density functional theory (DFT) calculations. Raman spectroscopy, combined with DFT, has been applied to analyze the conformational structure of ionic liquids, shedding light on the equilibrium between different conformers (Fujimori et al., 2007).

Chemical Reactions and Properties

Chemical reactivity, including cycloadditions and multicomponent reactions, plays a crucial role in the synthesis of heterocyclic compounds. Research has focused on developing efficient synthetic routes to yield novel compounds with potential biological activities. The study of the reactivity of cyanamides and ynamides, for instance, has led to the development of new methodologies for synthesizing pyrimidine derivatives (Rong et al., 2013).

properties

IUPAC Name

N-cyclopentyl-2-[2-methyl-6-oxo-4-(trifluoromethyl)pyridin-1-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F3N2O2/c1-3-13(15(23)20-12-6-4-5-7-12)21-10(2)8-11(9-14(21)22)16(17,18)19/h8-9,12-13H,3-7H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLFUJYYNUSTBAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1CCCC1)N2C(=CC(=CC2=O)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-2-[6-methyl-2-oxo-4-(trifluoromethyl)pyridin-1(2H)-yl]butanamide

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